4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Overview
Description
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is a synthetic compound with the molecular formula C15H22FNS and a molecular weight of 267.4 g/mol. It is structurally similar to dissociative anesthetics like ketamine and phencyclidine (PCP), where the phenyl group is replaced with a thiophene group .
Preparation Methods
The synthesis of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves several steps:
Cyclohexylation: The initial step involves the cyclohexylation of a thiophene derivative.
Piperidine Addition: Finally, the piperidine ring is added to the cyclohexyl-thiophene intermediate.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying the behavior of similar structures.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, given its structural similarity to ketamine.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. It acts as an NMDA receptor antagonist, blocking the excitatory neurotransmitter glutamate from binding to the receptor, leading to dissociative anesthetic effects.
Comparison with Similar Compounds
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is unique due to the presence of the fluorine atom and the thiophene ring. Similar compounds include:
Ketamine: A well-known dissociative anesthetic with a phenyl ring instead of a thiophene ring.
Phencyclidine (PCP): Another dissociative anesthetic with a phenyl ring.
Tenocyclidine (TCP): An analog of PCP with a thiophene ring but without the fluorine atom
Properties
IUPAC Name |
4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFYUGSDGTUVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244074 | |
Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99486-47-2 | |
Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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